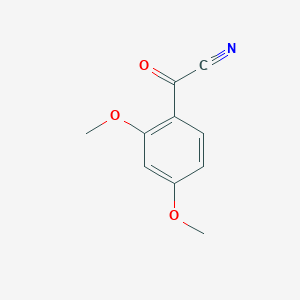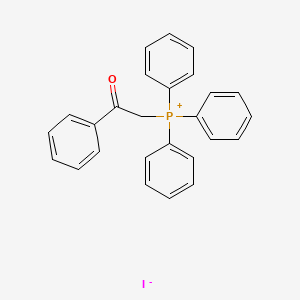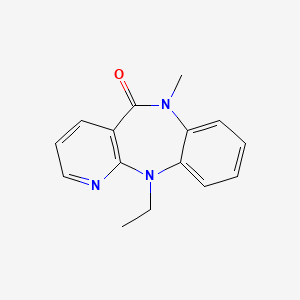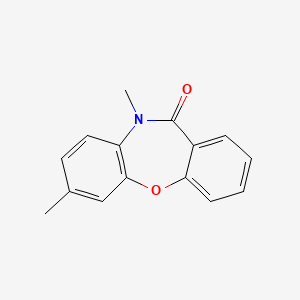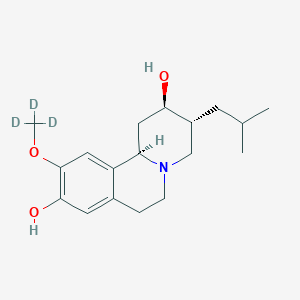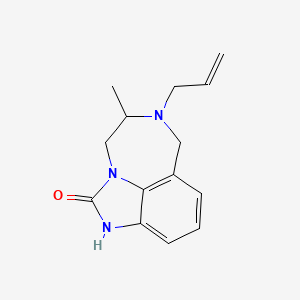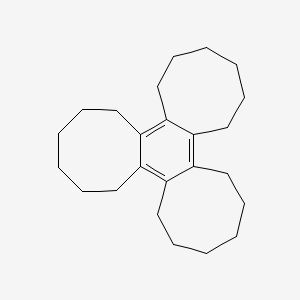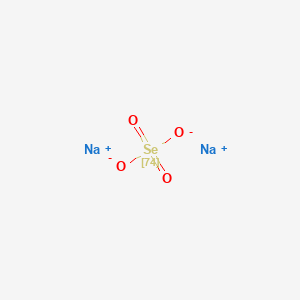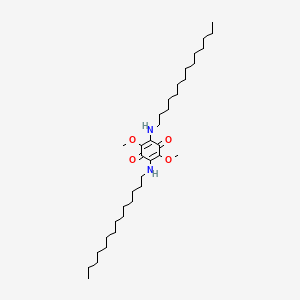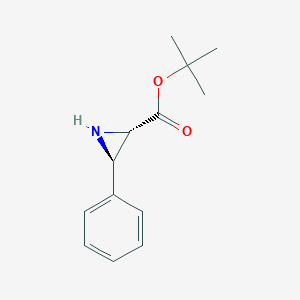
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This compound is particularly interesting due to its chiral centers, which can lead to different stereoisomers with unique properties and reactivities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate typically involves the reaction of a suitable aziridine precursor with tert-butyl chloroformate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety. These systems allow for precise control over reaction conditions, leading to higher yields and purities compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The strained ring structure makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen-containing heterocycles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines, thiols, or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various biologically active compounds, depending on the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate: Another compound with a similar tert-butyl group and chiral centers.
(2S,3R)-3-alkyl/alkenylglutamates: Compounds with similar stereochemistry and functional groups.
Uniqueness
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate is unique due to its aziridine ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, particularly for the development of complex molecules with specific stereochemistry .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
tert-butyl (2S,3S)-3-phenylaziridine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
SJENAWGNJMLOIZ-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


